7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
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Overview
Description
7-Hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridoquinoline core structure, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
The primary target of this compound, also known as 4-hydroxy-2-oxo-N-[4-(triphenylmethyl)phenyl]-1-azatricyclo[7.3.1.0^{5,13}]trideca-3,5(13),6,8-tetraene-3-carboxamide, is the Cryptococcus species . Cryptococcus neoformans and Cryptococcus gattii are fungi that can cause fatal invasive infections, especially in immunocompromised patients .
Mode of Action
The compound interacts with the Cryptococcus species, exhibiting potent in vitro and in vivo antifungal activity .
Biochemical Pathways
The compound’s potent antifungal activity suggests it may interfere with essential fungal biochemical pathways, leading to the inhibition of fungal growth .
Pharmacokinetics
The compound has demonstrated significant in vivo antifungal efficacy, suggesting favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent antifungal activity against Cryptococcus species, both in vitro and in vivo with MIC values less than 1 μg/mL . In vivo, treatment with the compound caused a significant reduction in fungal burden and significant extension of survival time .
Action Environment
Given the compound’s potent in vitro and in vivo antifungal activity, it can be inferred that it maintains its efficacy under a variety of conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyridoquinoline core. One common approach is the condensation of appropriate precursors, such as amines and diketones, under acidic or basic conditions. The reaction conditions, including temperature, solvent, and reaction time, are carefully controlled to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Catalysts and reagents are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: : Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: : Nucleophiles and electrophiles are employed, depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different biological activities and properties.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound has shown potential as a ligand for various receptors. Its interaction with these receptors can be studied to understand their function and regulation.
Medicine
In medicine, this compound has been investigated for its potential therapeutic effects. It may be used in the development of new drugs for treating diseases such as cancer, inflammation, and infectious diseases.
Industry
In industry, this compound can be used in the production of pharmaceuticals, agrochemicals, and other chemical products. Its versatility makes it a valuable component in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide: : This compound shares a similar core structure but has a sulfur atom in its ring system.
7-Hydroxy-5-oxopyrazolo[4,3-b]pyridine-6-carboxamide: : This compound has a different heterocyclic ring system but retains the hydroxyl and oxo groups.
Uniqueness
The uniqueness of 7-hydroxy-5-oxo-N-(4-tritylphenyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide lies in its tritylphenyl group, which provides additional steric and electronic effects. These effects can influence its binding affinity and biological activity compared to similar compounds.
Properties
IUPAC Name |
4-hydroxy-2-oxo-N-(4-tritylphenyl)-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H30N2O3/c41-35-32-20-10-12-26-13-11-25-40(34(26)32)37(43)33(35)36(42)39-31-23-21-30(22-24-31)38(27-14-4-1-5-15-27,28-16-6-2-7-17-28)29-18-8-3-9-19-29/h1-10,12,14-24,41H,11,13,25H2,(H,39,42) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEYAIQXQUSLEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C3C(=CC=C2)C(=C(C(=O)N3C1)C(=O)NC4=CC=C(C=C4)C(C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H30N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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